

Application Notes and Protocols for Cosamin DS® in Clinical Research

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Compound of Interest

Compound Name: *Cosamin*

Cat. No.: *B7803821*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for **Cosamin DS®** (a combination of glucosamine hydrochloride and chondroitin sulfate) in clinical research settings, with a focus on its application in osteoarthritis studies.

Quantitative Data Summary

The following tables summarize the dosage and administration of **Cosamin DS®** or its active ingredients in major clinical trials.

Table 1: Dosage and Administration in Key Clinical Trials

Study/Trial	Active Ingredients	Daily Dosage	Administration Schedule	Duration
GAIT[1][2]	Glucosamine Hydrochloride (HCl) & Chondroitin Sulfate	1500 mg Glucosamine HCl & 1200 mg Chondroitin Sulfate	500 mg Glucosamine HCl and 400 mg Chondroitin Sulfate three times daily	24 weeks, with a two-year follow-up[1][2]
MOVES[3][4][5]	Glucosamine Hydrochloride (HCl) & Chondroitin Sulfate	1500 mg Glucosamine HCl & 1200 mg Chondroitin Sulfate	500 mg Glucosamine HCl and 400 mg Chondroitin Sulfate three times a day	6 months[5]
Lomonte et al. (2018)[6]	Glucosamine HCl & Chondroitin Sulfate (Cosamin DS®)	Not specified, compared against a GS/CS combo	Not specified	12 weeks[6]
NCT02010918[7]	Glucosamine HCl & Chondroitin Sulfate (Cosamin DS®)	1500 mg Glucosamine HCl & 1200 mg Chondroitin Sulfate	One 500mg/400mg capsule three times daily	16 weeks[7]

Table 2: Composition of **Cosamin DS®**

Component	Amount per Serving (3 capsules/caplets)
Glucosamine Hydrochloride (FCHG49®)	1500 mg (1.5 g)[8]
Chondroitin Sulfate (TRH122®)	1200 mg (1.2 g)[8]

Experimental Protocols

The Glucosamine/chondroitin Arthritis Intervention Trial (GAIT)

Objective: To determine the efficacy of **glucosamine**, chondroitin sulfate, and their combination in treating pain associated with knee osteoarthritis.[9]

Methodology:

- Study Design: A 24-week, randomized, double-blind, placebo- and celecoxib-controlled, five-arm parallel trial.[1][9]
- Participant Population: 1,583 patients with symptomatic knee osteoarthritis, stratified by baseline pain score (mild vs. moderate to severe).[1]
- Inclusion Criteria: Patients with clinical and radiographic evidence of knee osteoarthritis.[9]
- Exclusion Criteria: Specific exclusion criteria are detailed in the full study protocol.
- Intervention Arms:[1][2]
 - **Glucosamine** Hydrochloride: 500 mg three times daily.
 - Chondroitin Sulfate: 400 mg three times daily.
 - Combination: 500 mg **Glucosamine** HCl and 400 mg Chondroitin Sulfate three times daily.
 - Celecoxib: 200 mg daily (positive control).
 - Placebo.
- Rescue Medication: Acetaminophen was permitted for severe pain, up to 4,000 mg/day, but not within 24 hours of a study visit.[1][9]
- Primary Outcome Measure: A 20% reduction in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscale score from baseline at 24 weeks.
[9]

- Secondary Outcome Measures: Patient and investigator global assessments, evaluation of knee swelling and tenderness, SF-36, Health Assessment Questionnaire (HAQ), and Beck Depression Inventory (BDI).[9]

The Multicentre Osteoarthritis InterVEntion trial with Sysadoa (MOVES)

Objective: To compare the efficacy of the combination of chondroitin sulfate and glucosamine hydrochloride with celecoxib in patients with knee osteoarthritis and moderate to severe pain.
[5][10]

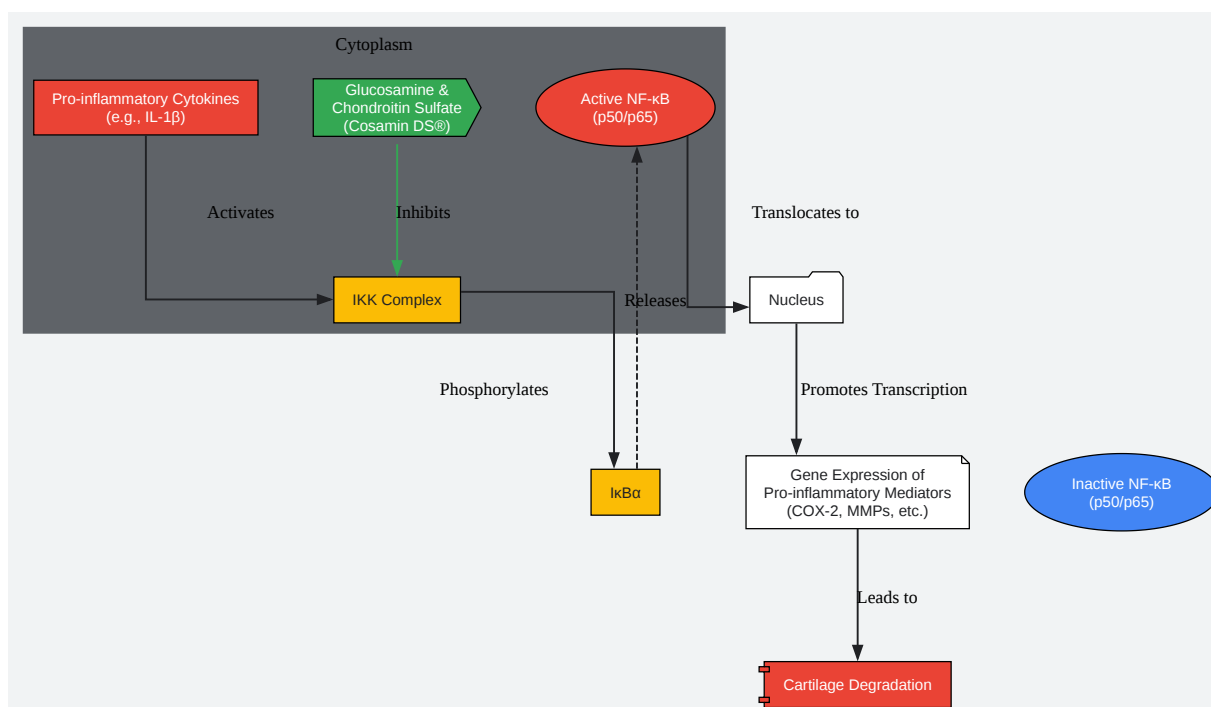
Methodology:

- Study Design: A multicenter, randomized, parallel-group, double-blind, controlled clinical trial.
[3][4]
- Participant Population: 606 patients with primary knee osteoarthritis and moderate to severe pain, recruited from 42 centers in France, Germany, Poland, and Spain.[3][4]
- Intervention Arms:[5]
 - Combination: 400 mg chondroitin sulfate plus 500 mg glucosamine hydrochloride, three times a day.
 - Celecoxib: 200 mg every day.
- Primary Outcome Measure: Mean decrease in WOMAC pain from baseline to 6 months.[10]
- Secondary Outcome Measures: WOMAC function and stiffness subscales, visual analogue scale (VAS) for pain, presence of joint swelling/effusion, consumption of rescue medication, and OMERACT-OARSI responder index.[10]

Signaling Pathways and Experimental Workflows

Proposed Anti-inflammatory Signaling Pathway of Glucosamine and Chondroitin Sulfate

The primary mechanism of action for glucosamine and chondroitin sulfate in the context of osteoarthritis is believed to be the inhibition of the pro-inflammatory NF- κ B signaling pathway in chondrocytes.

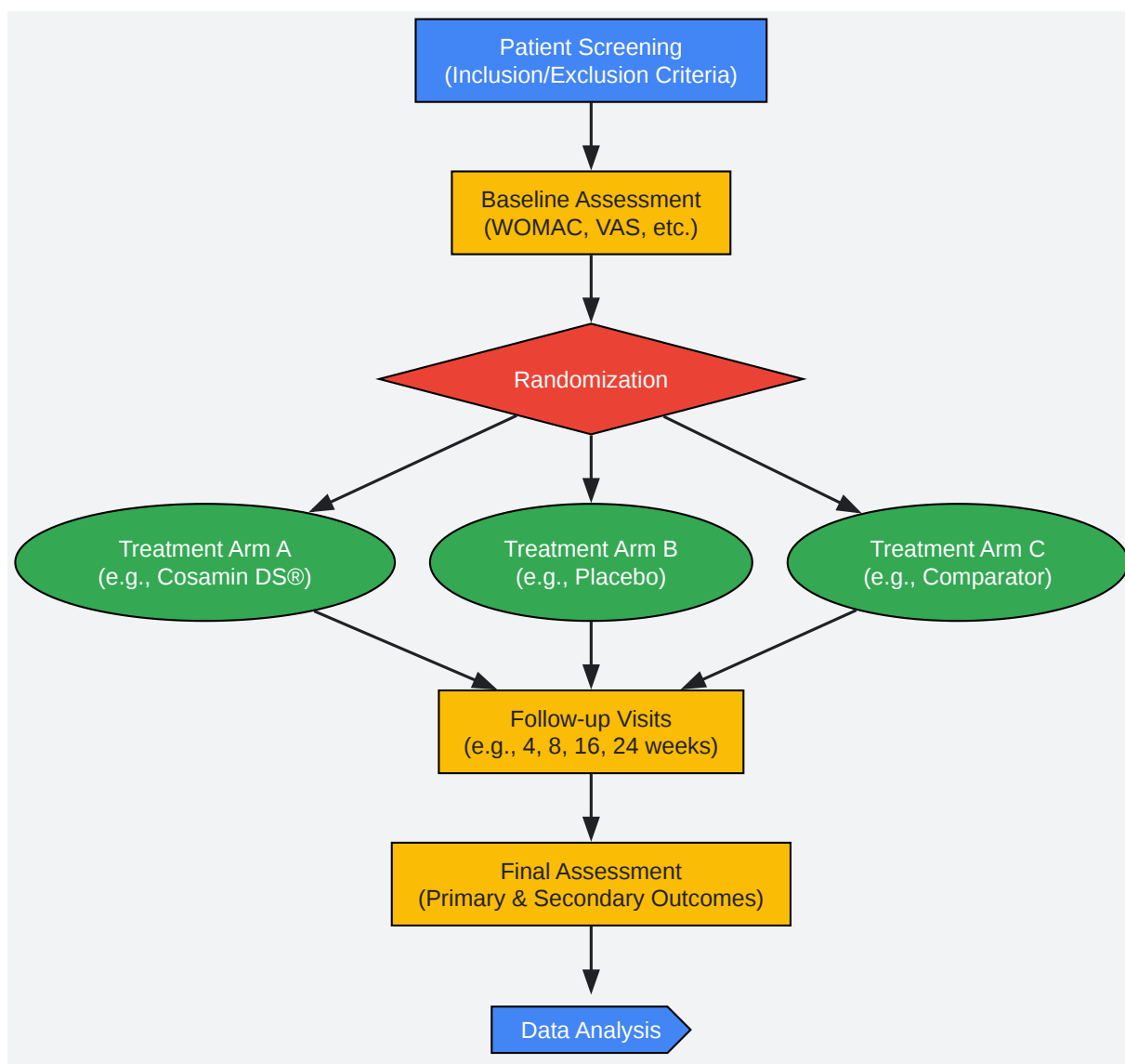


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Caption: Inhibition of the NF- κ B signaling pathway by Glucosamine and Chondroitin Sulfate.

General Experimental Workflow for Clinical Trials

The following diagram illustrates a typical workflow for the clinical trials discussed.



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Caption: Generalized workflow for a randomized controlled clinical trial.

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